molecular formula C9H5Br2N B2552341 4,7-Dibromoisoquinoline CAS No. 223671-10-1

4,7-Dibromoisoquinoline

Cat. No.: B2552341
CAS No.: 223671-10-1
M. Wt: 286.954
InChI Key: BECTWGZDTRBAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two bromine atoms at the 4th and 7th positions of the isoquinoline ring. It is a solid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the selective bromination using N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile (MeCN) at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective introduction of bromine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to form isoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

  • Substituted isoquinolines with various functional groups.
  • Coupled products with extended aromatic systems.
  • Reduced isoquinoline derivatives.

Scientific Research Applications

4,7-Dibromoisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromoisoquinoline: Contains a single bromine atom at the 4th position.

    7-Bromoisoquinoline: Contains a single bromine atom at the 7th position.

    4,5-Dibromoisoquinoline: Contains bromine atoms at the 4th and 5th positions.

Uniqueness: 4,7-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4,7-dibromoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECTWGZDTRBAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-10-1
Record name 4,7-dibromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.